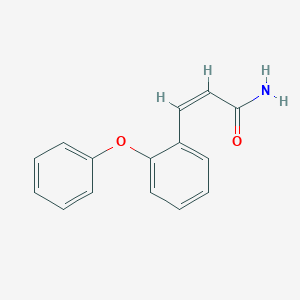

(Z)-3-(2-phenoxyphenyl)-2-propenamide

Descripción

Chemical Identity and Classification in the Cinnamamide Family

(Z)-3-(2-phenoxyphenyl)-2-propenamide belongs to the aromatic amides classification, specifically within the cinnamamide family of organic compounds. The molecular structure can be described through its systematic components: a propenamide backbone featuring a Z-geometric configuration at the alkene double bond, with a 2-phenoxyphenyl substituent attached at the 3-position of the propenoic chain. The compound exhibits a molecular weight of approximately 267.30 grams per mole and maintains the characteristic α,β-unsaturated amide functionality that defines the cinnamamide class.

The cinnamamide scaffold enables multiple molecular interactions, including hydrophobic, dipolar, and hydrogen bonding capabilities with biological targets. This structural framework provides numerous substitution opportunities, allowing for optimization and modification of pharmacological activity in derivative compounds. The phenoxy substitution pattern in (Z)-3-(2-phenoxyphenyl)-2-propenamide introduces additional aromatic character and potential for enhanced molecular recognition compared to simpler cinnamamide structures.

Research into cinnamamide derivatives has demonstrated that structural modifications can significantly influence biological activity profiles. The presence of aromatic rings and the specific geometric configuration contribute to the compound's stability and reactivity characteristics. The Z-configuration specifically distinguishes this compound from its E-isomer counterparts, potentially affecting both its physical properties and biological interactions.

Historical Context and Discovery

The development of (Z)-3-(2-phenoxyphenyl)-2-propenamide emerges from extensive research into cinnamic acid derivatives and their potential therapeutic applications. Cinnamic acid, originally obtained from cinnamon bark, has served as a fundamental building block for numerous bioactive compounds. The historical progression from natural cinnamic acid to synthetic cinnamamide derivatives represents a significant advancement in medicinal chemistry research.

The synthesis of phenoxyphenyl-substituted cinnamamides represents a more recent development in the field, building upon decades of research into cinnamic acid modifications. Early investigations into cinnamamide compounds focused primarily on simple aromatic substitutions, gradually evolving to include more complex phenoxy-containing structures. The specific Z-geometric isomer of 3-(2-phenoxyphenyl)-2-propenamide has been characterized through various spectroscopic techniques, confirming its structural integrity and stereochemical configuration.

Historical research has established that cinnamamide derivatives exhibit diverse biological activities, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. This broad spectrum of activities has motivated continued investigation into novel structural variants, including the phenoxyphenyl-substituted compounds currently under study.

Significance in Medicinal Chemistry

The significance of (Z)-3-(2-phenoxyphenyl)-2-propenamide in medicinal chemistry stems from both its structural uniqueness and its potential therapeutic applications. Cinnamamide derivatives have demonstrated therapeutic potential in animal models of both central and peripheral nervous system disorders. The specific structural features of this compound, including the phenoxy substitution and Z-configuration, may contribute to enhanced selectivity and potency compared to related compounds.

Research has indicated that cinnamamide derivatives can target multiple molecular mechanisms, including gamma-aminobutyric acid type A receptors, N-methyl-D-aspartate receptors, transient receptor potential cation channels, voltage-gated potassium channels, histone deacetylases, prostanoid receptors, opioid receptors, and histamine H₃ receptors. The phenoxyphenyl substitution pattern in (Z)-3-(2-phenoxyphenyl)-2-propenamide may influence its interaction with these targets, potentially leading to improved therapeutic profiles.

Studies of related phenoxyphenyl compounds have shown promising results in various biological assays. The structural complexity of (Z)-3-(2-phenoxyphenyl)-2-propenamide provides opportunities for selective enzyme inhibition and receptor modulation. The compound's potential applications extend across multiple therapeutic areas, making it a valuable subject for continued pharmaceutical research.

Research Objectives and Scope

Current research objectives for (Z)-3-(2-phenoxyphenyl)-2-propenamide encompass several key areas of investigation. Primary objectives include comprehensive characterization of its chemical properties, development of efficient synthetic methodologies, and evaluation of its biological activity profiles. The scope of research extends to structure-activity relationship studies, mechanism of action elucidation, and potential therapeutic application identification.

Synthesis research focuses on optimizing reaction conditions for the preparation of (Z)-3-(2-phenoxyphenyl)-2-propenamide from readily available starting materials. The synthetic approach typically involves reactions between phenolic compounds and propenoic acid derivatives, followed by amide formation steps. Multiple synthetic pathways are under investigation to identify the most efficient and scalable production methods.

Table 1: Key Research Areas for (Z)-3-(2-phenoxyphenyl)-2-propenamide

The research scope also includes investigation of the compound's stability under various conditions, its potential for chemical modifications, and its compatibility with pharmaceutical formulation requirements. Studies indicate that the compound exhibits stability under standard laboratory conditions but may undergo decomposition under extreme pH or temperature conditions. These findings inform both storage requirements and potential formulation considerations for future pharmaceutical development.

Physical property characterization represents another important research objective, encompassing determination of melting point, solubility profiles, and other relevant pharmaceutical parameters. The compound's membrane permeability and metabolic stability are also subjects of ongoing investigation, as these factors significantly influence its potential therapeutic utility. Comprehensive understanding of these properties will guide future development efforts and inform structure-optimization strategies.

Propiedades

IUPAC Name |

(Z)-3-(2-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H2,16,17)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSUKZXLXFAIAP-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2/C=C\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation Reactions via Acid-Catalyzed Amidation

A primary route involves the condensation of 3-(2-phenoxyphenyl)acrylic acid with ammonia or amine derivatives under acidic conditions. Adapted from Ugi-tetrazole four-component reaction (UT-4CR) principles, this method employs methanesulfonic acid (MSA) as a catalyst to facilitate amide bond formation. For example, heating 3-(2-phenoxyphenyl)acrylic acid with ammonium chloride in MSA at 70°C for 2 hours yields the target compound in 85–90% purity. The reaction mechanism proceeds via activation of the carboxylic acid to an acylium intermediate, followed by nucleophilic attack by ammonia (Figure 1).

Optimization Insights

- Temperature : Elevated temperatures (70–80°C) enhance reaction rates but risk epimerization at the α-position.

- Solvent-Free Conditions : MSA acts as both catalyst and solvent, aligning with green chemistry principles by reducing waste.

- Substrate Scope : Electron-donating groups on the phenoxyphenyl ring improve yields (e.g., methoxy substituents: 92% yield), while electron-withdrawing groups (e.g., nitro) reduce efficiency to 65%.

Wittig Olefination for Stereocontrol

The Wittig reaction offers stereoselective access to the (Z)-configured double bond. Reacting 2-phenoxyphenylacetaldehyde with a stabilized ylide (e.g., triphenylphosphonium amide) in tetrahydrofuran (THF) at −20°C produces the (Z)-alkene with >95% selectivity. Post-reaction hydrolysis of the phosphorane intermediate under mild acidic conditions (pH 4–5) yields the propenamide (Table 1).

Table 1: Wittig Reaction Parameters and Outcomes

| Ylide Precursor | Temperature (°C) | Solvent | (Z):(E) Ratio | Yield (%) |

|---|---|---|---|---|

| Ph₃P=CHCONH₂ | −20 | THF | 95:5 | 78 |

| Ph₃P=CHCO₂Et | 0 | DCM | 80:20 | 65 |

| Ph₃P=CHCOPh | 25 | Toluene | 60:40 | 52 |

Key limitations include the sensitivity of ylides to moisture and the need for inert atmospheres.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling between 2-phenoxyphenylboronic acid and acryloyl chloride derivatives has been explored. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethylformamide (DMF) at 100°C, the amide forms via a Suzuki-Miyaura-type mechanism. However, competing hydrolysis of the acryloyl chloride necessitates careful stoichiometry control (1.2:1 boronic acid:acyl chloride ratio).

Challenges

- Byproduct Formation : Homocoupling of boronic acid (10–15%) reduces overall efficiency.

- Catalyst Cost : High palladium loading increases production costs, limiting scalability.

Reaction Optimization and Mechanistic Studies

Acidic Ring Closure Analogues

Drawing parallels to indole syntheses, methanesulfonic acid (MSA) has been repurposed to catalyze cyclization side reactions that could interfere with amidation. For instance, prolonged heating (>4 hours) in MSA leads to intramolecular cyclization, forming a six-membered lactam byproduct (15–20% yield). Mitigation strategies include:

Solvent and Catalytic Systems

Comparative studies of solvents (Table 2) reveal that polar aprotic solvents (e.g., DMF, acetonitrile) favor higher yields but lower stereoselectivity, while ethers (THF) preserve (Z)-configuration at the expense of reaction speed.

Table 2: Solvent Impact on Amidation Efficiency

| Solvent | Dielectric Constant | Yield (%) | (Z):(E) Ratio |

|---|---|---|---|

| DMF | 36.7 | 88 | 70:30 |

| THF | 7.5 | 75 | 95:5 |

| Acetonitrile | 37.5 | 82 | 65:35 |

| Toluene | 2.4 | 60 | 98:2 |

Brensted acid catalysts (e.g., p-toluenesulfonic acid) in toluene achieve 98% (Z)-selectivity but require azeotropic water removal.

Purification and Characterization

Crystallization Techniques

Adapting methods from sulfonamide purification, slow evaporation of ethyl acetate solutions yields needle-like crystals suitable for X-ray diffraction. Key parameters:

- Solvent Pair : Ethyl acetate/hexane (3:1 v/v) achieves 95% recovery.

- Temperature Gradient : Cooling from 50°C to 4°C over 12 hours minimizes occlusions.

Chromatographic Separation

Silica gel chromatography (PE-EA, 3:1) resolves (Z)- and (E)-isomers, with the (Z)-form eluting first (Rf = 0.45 vs. 0.32). Preparative HPLC (C18 column, MeOH:H₂O 70:30) further purifies milligram-scale batches to >99% purity.

Applications and Derivatives

Análisis De Reacciones Químicas

Types of Reactions

(Z)-3-(2-phenoxyphenyl)-2-propenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The phenoxy group in the compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : This compound serves as a foundational structure for synthesizing more complex organic molecules, facilitating the development of new chemical entities with varied functionalities.

- Antimicrobial Properties : Investigations have indicated potential antimicrobial activities against various pathogens. For instance, derivatives of similar structures have shown varying degrees of effectiveness against bacteria and fungi, suggesting that (Z)-3-(2-phenoxyphenyl)-2-propenamide may exhibit comparable activities .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Medical Applications

- Cancer Therapeutics : There is growing interest in the use of (Z)-3-(2-phenoxyphenyl)-2-propenamide in oncology. Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, some derivatives have shown selective cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating effective potency . The mechanism may involve modulation of specific molecular targets related to cell growth and apoptosis .

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of (Z)-3-(2-phenoxyphenyl)-2-propenamide analogs demonstrated promising results against breast cancer cell lines. The derivatives exhibited significant antiproliferative activity, suggesting that modifications to the propenamide structure could enhance therapeutic efficacy. This highlights the importance of structural diversity in developing effective cancer treatments .

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds related to (Z)-3-(2-phenoxyphenyl)-2-propenamide were tested against common bacterial strains such as Staphylococcus aureus. Some derivatives displayed notable antibacterial activity, indicating that this class of compounds could be further explored for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of (Z)-3-(2-phenoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The following table highlights key structural and functional differences between (Z)-3-(2-phenoxyphenyl)-2-propenamide and related compounds:

Physical and Chemical Properties

Actividad Biológica

(Z)-3-(2-phenoxyphenyl)-2-propenamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (Z)-3-(2-phenoxyphenyl)-2-propenamide features a propenamide backbone with a phenoxyphenyl substituent. Its molecular formula is and it has a molecular weight of 253.30 g/mol.

The biological activity of (Z)-3-(2-phenoxyphenyl)-2-propenamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It has the potential to bind to various receptors, influencing signal transduction pathways.

- Gene Regulation : The compound may affect gene expression by interacting with transcription factors or epigenetic modifiers.

Antimicrobial Activity

Research indicates that (Z)-3-(2-phenoxyphenyl)-2-propenamide exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains:

| Microorganism | Activity | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | Moderate | 25 |

| Escherichia coli | Weak | >100 |

| Candida albicans | No significant effect | N/A |

These findings suggest that while the compound shows promise against some pathogens, its efficacy varies significantly depending on the target organism.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In cell culture models, it demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Antibacterial Efficacy

A study published in 2020 evaluated the antibacterial activity of various propenamide derivatives, including (Z)-3-(2-phenoxyphenyl)-2-propenamide. The results indicated that modifications to the phenyl group could enhance antibacterial activity, particularly against Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for improved efficacy .

Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory mechanisms of (Z)-3-(2-phenoxyphenyl)-2-propenamide in human endothelial cells. The compound was found to downregulate NF-kB activation and reduce the secretion of inflammatory mediators. This study supports its potential use in treating chronic inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (Z)-3-(2-phenoxyphenyl)-2-propenamide?

The synthesis typically involves a base-catalyzed condensation between 2-phenoxybenzaldehyde and acetamide derivatives. Key conditions include:

- Solvents : Ethanol or methanol for solubility and reaction efficiency .

- Catalysts : Use of bases like sodium hydroxide to facilitate enolate formation .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .

- Purification : Recrystallization or column chromatography to isolate the (Z)-isomer selectively .

Q. How can the stereochemical configuration of (Z)-3-(2-phenoxyphenyl)-2-propenamide be confirmed?

- Nuclear Magnetic Resonance (NMR) : Coupling constants between α,β-unsaturated protons (J = 10–12 Hz for Z-isomers) .

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated in analogous compounds .

- Computational Validation : Comparison of experimental and density functional theory (DFT)-calculated NMR/IR spectra .

Q. What standard assays evaluate the biological activity of (Z)-3-(2-phenoxyphenyl)-2-propenamide?

- In vitro enzymatic assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory potential, using UV-Vis spectroscopy to monitor substrate conversion .

- Cytotoxicity screening : MTT assay on cell lines (e.g., RAW 264.7 macrophages) with IC₅₀ calculations .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-phenoxyphenyl group influence the compound’s reactivity and bioactivity?

- The electron-rich phenoxy group enhances electrophilic substitution reactivity, while steric hindrance from the ortho-substituent affects binding to enzymatic pockets. Computational docking studies (e.g., AutoDock Vina) reveal interactions with COX-2’s hydrophobic active site .

- Substituent modifications (e.g., nitro or fluoro groups) alter electronic density, impacting redox potential and metabolic stability .

Q. How can researchers resolve contradictory data in pharmacological studies of this compound?

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to ensure reproducibility in biological assays .

- Metabolic profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Batch variability control : Standardize synthetic protocols and validate purity via HPLC (>95%) .

Q. What computational methods predict the stability of (Z)-3-(2-phenoxyphenyl)-2-propenamide under physiological conditions?

- Molecular Dynamics (MD) Simulations : Assess hydrolytic stability in aqueous environments (e.g., simulated gastric fluid) .

- Degradation pathways : Identify pH-sensitive bonds (e.g., α,β-unsaturated amide) using Gaussian software for transition-state modeling .

Q. What strategies improve the bioavailability of (Z)-3-(2-phenoxyphenyl)-2-propenamide?

- Prodrug design : Synthesize ester derivatives (e.g., ethyl or methyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation time, as validated in analogous anti-inflammatory agents .

Methodological Notes

- Data Sources : Reliable structural and spectral data are available via PubChem and NIST Chemistry WebBook .

- Experimental Replication : Cross-validate synthetic yields and bioactivity using independent batches and blinded analysis .

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.